Ethyl thiophene-2-carboximidate hydrochloride
Description
Ethyl thiophene-2-carboximidate hydrochloride (molecular formula: C₇H₁₀ClNOS, molecular weight: 191.68 g/mol) is an organosulfur compound featuring a thiophene ring substituted with a carboximidate ester group and a hydrochloride salt . This compound is structurally characterized by a five-membered aromatic thiophene ring linked to an ethyl ester group and an imidate moiety. It is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic derivatives .
Properties
IUPAC Name |
ethyl thiophene-2-carboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISYDOWSZJJYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From Thiophene-2-Carboxaldehyde
Thiophene-2-carboxaldehyde, synthesized via the Vilsmeier-Haack reaction using thiophene, solid triphosgene, and N,N-dimethylformamide (DMF), provides a high-yield pathway to the aldehyde. Subsequent conversion to the nitrile involves:
- Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol/water under reflux yields thiophene-2-carboxaldehyde oxime.
- Dehydration : Treatment with acetic anhydride or phosphorus oxychloride dehydrates the oxime to thiophene-2-carbonitrile.
This method, adapted from Patent CN102627627A, achieves nitrile yields of 80–85% under optimized conditions.
From Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid, prepared via bromination and malonate coupling (as detailed in Patent CN101906092B), is converted to the nitrile through a two-step process:
- Amide Formation : Reaction with thionyl chloride (SOCl₂) generates thiophene-2-carbonyl chloride, which is treated with ammonia to yield thiophene-2-carboxamide.
- Dehydration : Phosphorus pentoxide (P₂O₅) or Burgess reagent dehydrates the amide to the nitrile, with reported yields of 75–80%.
Pinner Reaction: Imidate Formation
The Pinner reaction is the cornerstone of this compound synthesis. This involves the nucleophilic addition of ethanol to thiophene-2-carbonitrile under acidic conditions:
- Reaction Setup : Thiophene-2-carbonitrile is dissolved in anhydrous ethanol, cooled to 0–5°C, and saturated with dry hydrogen chloride (HCl) gas.
- Mechanism : Protonation of the nitrile forms an electrophilic nitrilium ion, which reacts with ethanol to produce an imino ether intermediate. Further protonation yields the imidate hydrochloride salt.
- Workup : The precipitate is filtered, washed with diethyl ether, and recrystallized from ethanol/ethyl acetate.
Typical yields range from 70–90%, depending on nitrile purity and reaction stoichiometry.
Comparative Analysis of Methods
The aldehyde route offers superior yield and safety, while the carboxylic acid pathway avoids phosgene derivatives.
Experimental Optimization
Critical parameters for the Pinner reaction include:
- Temperature : Maintaining 0–5°C prevents ethanol evaporation and side reactions.
- HCl Purity : Moisture in HCl gas leads to hydrolysis; drying tubes or molecular sieves are essential.
- Solvent Choice : Anhydrous ethanol ensures optimal nucleophilicity.
Recrystallization from ethanol/ethyl acetate (1:3) enhances product purity (>98% by HPLC).
Industrial Scalability and Challenges
Large-scale production faces challenges in handling HCl gas and ensuring nitrile precursor consistency. Continuous-flow reactors mitigate gas exposure risks, while in-situ nitrile generation (e.g., from aldehydes) streamlines the process. Patent CN102627627A’s use of solid triphosgene over gaseous phosgene improves workplace safety.
Chemical Reactions Analysis
Ethyl thiophene-2-carboximidate hydrochloride undergoes various types of chemical reactions, including:
Cyclization Reactions: It readily undergoes cyclization with dinucleophiles such as hydrazines, thioureas, and amino acids to form a range of heterocyclic systems.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the imidate ester group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form esters and amides under acidic or basic conditions.
Common reagents used in these reactions include hydrazines, thioureas, and various acids and bases. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various applications.
Scientific Research Applications
Drug Discovery
Ethyl thiophene-2-carboximidate hydrochloride serves as a precursor for synthesizing various heterocyclic compounds, which are integral to pharmaceutical development. Its derivatives have been explored for their potential as antibacterial and anticancer agents.
Material Synthesis
The compound is utilized in the fabrication of materials with specific electronic properties, such as organic semiconductors. Its ability to participate in cyclization reactions allows for the creation of complex molecular architectures that can be tailored for particular applications.
Catalysis
In organic synthesis, this compound acts as a catalyst, enhancing reaction efficiency and selectivity. It has shown promise in facilitating nucleophilic substitution reactions and hydrolysis processes.
Research indicates that this compound possesses various biological activities:
- Antioxidant Activity : Compounds with similar structures exhibit significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress.
- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains in vitro, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Derivatives have shown cytotoxic effects on cancer cell lines, indicating their viability for therapeutic applications in oncology.
Data Tables
The following tables summarize key biological activities associated with this compound and its derivatives:
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Significant scavenging effect observed |
| Antibacterial | Various Bacterial Strains | Zones of inhibition comparable to standard antibiotics |
| Anticancer | HepG2 Liver Cancer Cells | Induced apoptosis via caspase activation |
Case Study 1: Antioxidant Properties
A study examined the antioxidant activity of this compound derivatives. Results indicated effective scavenging of DPPH radicals and reduced lipid peroxidation, highlighting their potential use in oxidative stress-related diseases.
Case Study 2: Antibacterial Efficacy
In vitro studies against bacterial strains revealed that derivatives exhibited notable antibacterial activity. The agar-well diffusion method showed significant zones of inhibition, suggesting their potential as new antibacterial agents.
Case Study 3: Anticancer Activity
Research focused on the anticancer potential demonstrated that derivatives had significant cytotoxic effects on HepG2 liver cancer cells. Mechanistic studies indicated apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of ethyl thiophene-2-carboximidate hydrochloride involves its reactivity as an electrophile. The imidate ester group can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Thiophene-2-carboximidate Hydrochloride
The methyl analog of this compound (molecular formula: C₆H₈ClNOS, molecular weight: 177.68 g/mol) differs only in the ester substituent (methyl vs. ethyl). This minor structural variation impacts physicochemical properties:
- Synthetic Utility : Both compounds serve as building blocks for thiophene-based derivatives, but the ethyl variant may offer better solubility in organic solvents during reactions .
Table 1: Key Properties of Ethyl vs. Mthis compound
Thiophene Fentanyl Hydrochloride
Thiophene fentanyl hydrochloride (molecular formula: C₂₄H₂₆N₂OS·HCl ) is a structurally distinct opioid analog. Unlike this compound, it incorporates a fentanyl backbone with a thiophene substituent. Key differences include:
Other Hydrochloride Salts
Compounds like benzydamine hydrochloride (anti-inflammatory agent) and memantine hydrochloride (NMDA receptor antagonist) share the hydrochloride salt feature but differ entirely in core structure and application . This compound is functionally distinct, serving primarily as a precursor rather than a drug.
Biological Activity
Ethyl thiophene-2-carboximidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, supported by data tables and relevant case studies.
Synthesis
This compound can be synthesized through various methods involving thiophene derivatives. The synthesis typically includes the reaction of thiophene-2-carboxylic acid with ethyl amines under acidic conditions to yield the hydrochloride salt form. The compound's structure is characterized by the presence of a thiophene ring, which contributes to its biological properties.
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Antioxidant Activity : Research indicates that compounds with similar structures show significant antioxidant properties. For instance, studies have demonstrated that derivatives of thiophene exhibit scavenging effects against free radicals, which are crucial for mitigating oxidative stress in biological systems .
- Antibacterial Activity : this compound has been tested against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anticancer Activity : Some derivatives of thiophene compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. For instance, triazolothiadiazine derivatives, closely related to ethyl thiophene-2-carboximidate, showed significant inhibition of cancer cell proliferation in studies involving HepG2 liver cancer cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: Antioxidant Properties
A study investigated the antioxidant activity of various thiophene derivatives, including this compound. The results indicated that these compounds effectively scavenged DPPH radicals and reduced lipid peroxidation in cellular models, highlighting their potential for therapeutic use in oxidative stress-related diseases .
Case Study 2: Antibacterial Efficacy
In a comparative study of synthesized compounds against bacterial strains, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed zones of inhibition that were comparable to standard antibiotics, suggesting its viability as a candidate for developing new antibacterial agents .
Case Study 3: Anticancer Activity
Research focused on the anticancer potential of this compound derivatives demonstrated significant cytotoxic effects on HepG2 liver cancer cells. The compounds induced apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase, providing insights into their potential as anticancer therapeutics .
Q & A
Basic Questions
Q. What are the critical safety protocols for handling Ethyl thiophene-2-carboximidate hydrochloride in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves inspected for permeability before use, and wear lab coats to prevent skin exposure. Respiratory protection (e.g., N95 masks) is required if ventilation is insufficient. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Store the compound in an inert atmosphere at temperatures below -20°C to prevent degradation .
Q. How can researchers ensure the stability of this compound during experiments?
- Methodological Answer : Avoid exposure to strong oxidizing agents, acids, or bases, as these may trigger hazardous decomposition (e.g., sulfur oxides, CO, CO₂). Conduct stability tests under controlled conditions (e.g., varying pH, temperature) using HPLC to monitor degradation products. Stability should be validated in inert environments, as recommended for structurally similar thiophene derivatives .
Q. What are the primary decomposition products of this compound, and how are they identified?
- Methodological Answer : Thermal or chemical degradation may yield sulfur oxides, carbon monoxide, and carbon dioxide. Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts and Fourier-transform infrared spectroscopy (FTIR) to identify functional group changes. Compare results with reference data for thiophene-2-carboxylic acid derivatives .
Advanced Research Questions
Q. How should experimental designs be optimized to study the reactivity of this compound with nucleophiles?
- Methodological Answer : Employ kinetic studies under varying solvent polarities (e.g., DMSO vs. THF) to assess nucleophilic substitution rates. Monitor reactions via nuclear magnetic resonance (NMR) spectroscopy, focusing on imidate group transformations. Control moisture levels rigorously, as hydrolysis could skew results .
Q. What advanced analytical techniques are recommended for impurity profiling in synthesized batches of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace impurities (e.g., unreacted precursors or byproducts). Cross-reference with pharmacopeial standards for structurally related compounds, such as articaine derivatives, to validate purity thresholds .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to differentiate signal noise from genuine structural variations. Validate NMR or IR spectra against computational simulations (e.g., density functional theory) to confirm assignments. Document inconsistencies systematically and replicate experiments under controlled conditions .
Data Analysis & Reporting
Q. What statistical methods are appropriate for interpreting variability in stability studies?
- Methodological Answer : Use ANOVA to compare degradation rates across temperature or pH conditions. Report confidence intervals (95%) and p-values to assess significance. For non-linear degradation kinetics, apply time-series analysis or Arrhenius modeling to predict shelf-life .
Q. How should researchers document and present synthetic yields and purity data for reproducibility?
- Methodological Answer : Tabulate yields, purity (via HPLC area%), and reaction conditions (solvent, catalyst, temperature) in standardized formats. Include error margins for replicate experiments. Use scatter plots or box plots to visualize batch-to-batch variability, ensuring alignment with IUPAC reporting guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
